1-(4-Nitrobuta-1,3-dien-1-YL)pyrrolidine

Description

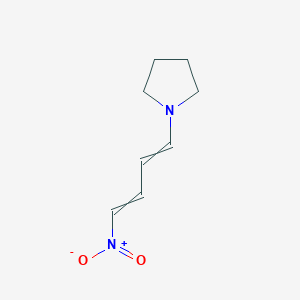

Structure

3D Structure

Properties

CAS No. |

61469-78-1 |

|---|---|

Molecular Formula |

C8H12N2O2 |

Molecular Weight |

168.19 g/mol |

IUPAC Name |

1-(4-nitrobuta-1,3-dienyl)pyrrolidine |

InChI |

InChI=1S/C8H12N2O2/c11-10(12)8-4-3-7-9-5-1-2-6-9/h3-4,7-8H,1-2,5-6H2 |

InChI Key |

RGAZWLCGJYTMNR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C=CC=C[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation of 1 4 Nitrobuta 1,3 Dien 1 Yl Pyrrolidine

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of synthetic organic chemistry for the construction of cyclic compounds. Conjugated nitrodienes, due to their electronic properties, are excellent substrates for various cycloaddition pathways. nih.gov

Conjugated nitrodienes can undergo [3+2] cycloaddition reactions with various three-atom components, leading to the formation of five-membered heterocyclic rings such as pyrazolines, isoxazolines, or pyrrolidines. nih.govresearchgate.net An exemplary reaction is the cycloaddition between (1E,3E)-1,4-dinitro-1,3-butadiene and N-methyl azomethine ylide. nih.gov This reaction proceeds via a polar mechanism to form a pyrrolidine (B122466) derivative. nih.gov

Experimental studies have shown that in the reaction of (1E,3E)-1,4-dinitro-1,3-butadiene with N-methyl azomethine ylide, only a single cycloaddition occurs, yielding 1-methyl-3-(trans-2-nitrovinyl)-Δ³-pyrroline, even when the ylide is used in a significant molar excess. mdpi.com This suggests that the initial cycloadduct is less reactive towards further cycloaddition. mdpi.com

Table 1: Theoretical Data on the Reactivity of a Pyrrolidine Cycloadduct

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Global Electrophilicity (ω) | Global Nucleophilicity (N) |

| 1-methyl-3-nitrovinyl-4-nitro-pyrrolidine | -6.97 | -2.36 | 4.61 | 2.60 eV | 2.45 eV |

This data indicates that the resulting pyrrolidine derivative can be classified as a strong electrophile and a moderate nucleophile, yet it is less reactive in further cycloadditions compared to the initial nitrodiene. mdpi.comnih.gov

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. Conjugated nitrodienes are frequently employed as the diene component in these reactions. nih.govresearchgate.net However, their reactivity can be dual in nature, allowing them to also act as dienophiles under certain conditions. researchgate.net

The introduction of electron-withdrawing nitro groups into a 1,3-butadiene (B125203) system significantly alters its electronic properties, making it a more potent electrophile compared to the unsubstituted diene. nih.gov This enhanced electrophilicity facilitates its reaction with electron-rich dienophiles in Diels-Alder reactions. nih.gov While specific examples for 1-(4-nitrobuta-1,3-dien-1-yl)pyrrolidine are not detailed in the provided sources, the general reactivity of conjugated nitrodienes suggests its potential to participate in such transformations.

Nucleophilic Vinylic Substitution (SNVin) Mechanisms

The nitro group in a nitrodiene system can act as a leaving group in nucleophilic vinylic substitution reactions. This allows for the introduction of a variety of nucleophiles into the diene backbone. For example, 1,4-dinitro-1,3-butadiene can undergo substitution of a nitro group. researchgate.net Similarly, polyhalogenated nitrobutadienes readily react with various nucleophiles, leading to the substitution of halogen atoms. This reactivity is crucial for the synthesis of highly functionalized butadiene derivatives.

Mechanistic Investigations of Pyrrolidine Incorporation via SNVin Pathways

The formation of this compound from a suitable precursor, such as a halogenated or otherwise activated 1,4-disubstituted-nitrobuta-1,3-diene, is proposed to proceed through a Nucleophilic Vinylic Substitution (SNVin) mechanism. This pathway is characteristic for the reaction of nucleophiles with activated double bonds.

The SNVin mechanism, in this context, can be delineated into a sequence of steps. Initially, the nucleophilic nitrogen atom of the pyrrolidine ring attacks the electrophilic C1 carbon of the nitrodiene system. The potent electron-withdrawing nature of the nitro group at the C4 position, and potentially another leaving group at the C1 position, renders the diene system highly susceptible to nucleophilic attack. This initial addition leads to the formation of a resonance-stabilized carbanionic intermediate. The negative charge is delocalized over the conjugated system, including the nitro group, which enhances the stability of this intermediate.

The subsequent step involves the elimination of the leaving group from the C1 position, which re-establishes the conjugated double bond system and yields the final product, this compound. The stereochemistry of the resulting double bond is often retained from the starting material, a characteristic feature of many SNVin reactions.

Several factors can influence the rate and outcome of this transformation. The nature of the leaving group on the nitrodiene precursor is crucial; better leaving groups will facilitate the elimination step. The solvent polarity can also play a significant role by stabilizing the charged intermediate. Furthermore, the reaction conditions, such as temperature and the presence of a base, can be optimized to favor the desired substitution product.

Below is a table summarizing the key mechanistic features and influencing factors of the proposed SNVin pathway for the incorporation of pyrrolidine.

| Mechanistic Aspect | Description | Influencing Factors |

| Nucleophilic Attack | The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electron-deficient C1 carbon of the nitrodiene. | Nucleophilicity of the amine, electrophilicity of the diene (influenced by substituents). |

| Intermediate Formation | A resonance-stabilized carbanionic intermediate is formed, with the negative charge delocalized across the conjugated system and the nitro group. | Stability of the intermediate is enhanced by the electron-withdrawing nitro group. |

| Leaving Group Elimination | The leaving group at the C1 position is expelled, leading to the reformation of the double bond and the final product. | Nature of the leaving group (e.g., halides are good leaving groups). |

| Stereochemistry | The reaction often proceeds with retention of the configuration of the double bond. | Reaction conditions and the specific mechanism (stepwise vs. concerted). |

Further Chemical Modifications and Derivatization of the Nitrodiene and Pyrrolidine Scaffolds

The structure of this compound offers multiple sites for further chemical transformations, allowing for the synthesis of a diverse array of derivatives. Both the nitrodiene backbone and the pyrrolidine ring can be selectively modified.

Modifications of the Nitrodiene Scaffold:

The electron-deficient nitrodiene system is a versatile platform for various chemical reactions. The nitro group itself can be a handle for further transformations. For instance, reduction of the nitro group can lead to the corresponding amino-diene, which can then undergo a range of reactions typical for amines, such as acylation or alkylation.

The conjugated diene system can participate in cycloaddition reactions. For example, a Diels-Alder reaction with a suitable dienophile could lead to the formation of a six-membered ring, introducing further complexity and functionality to the molecule. The electron-donating pyrrolidine substituent and the electron-withdrawing nitro group would influence the regioselectivity of such a reaction.

Furthermore, the remaining double bond in the butadiene system can also be a site for further nucleophilic attack, depending on the reaction conditions and the nature of the nucleophile.

Modifications of the Pyrrolidine Scaffold:

The pyrrolidine ring, being a secondary amine, can undergo a variety of common transformations. The nitrogen atom can be further alkylated or acylated to introduce a wide range of substituents. These modifications can be used to modulate the electronic properties of the molecule and to introduce new functional groups for further derivatization.

The α-protons to the nitrogen atom on the pyrrolidine ring can also be involved in reactions. For instance, deprotonation followed by reaction with an electrophile could lead to substitution on the pyrrolidine ring itself, although this might require specific activating groups.

The following table provides a summary of potential chemical modifications and derivatizations of the this compound scaffold.

| Scaffold Moiety | Reaction Type | Potential Reagents/Conditions | Expected Product |

| Nitrodiene | Reduction of Nitro Group | H2/Pd, SnCl2/HCl | 1-(4-Aminobuta-1,3-dien-1-yl)pyrrolidine |

| Nitrodiene | Diels-Alder Cycloaddition | Maleic anhydride, N-phenylmaleimide | Cyclohexene-fused pyrrolidine derivatives |

| Nitrodiene | Further Nucleophilic Substitution | Strong nucleophiles under forcing conditions | Substitution at other positions of the diene |

| Pyrrolidine | N-Alkylation | Alkyl halides, reductive amination | N-Alkyl-1-(4-nitrobuta-1,3-dien-1-yl)pyrrolidinium salts or neutral products |

| Pyrrolidine | N-Acylation | Acyl chlorides, acid anhydrides | N-Acyl-1-(4-nitrobuta-1,3-dien-1-yl)pyrrolidines |

| Pyrrolidine | Ring Modification (e.g., α-functionalization) | Strong base followed by electrophile | Substituted pyrrolidine ring |

Structural Elucidation and Stereochemical Analysis

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to determining the connectivity and electronic environment of atoms within a molecule.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(4-Nitrobuta-1,3-dien-1-yl)pyrrolidine, both ¹H and ¹³C NMR would be essential.

¹H NMR: This technique would identify the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. Key expected signals would include those for the pyrrolidine (B122466) ring protons and the protons on the nitrobutadienyl chain. The coupling constants (J-values) between the olefinic protons would be crucial for inferring the geometry of the double bonds.

¹³C NMR: This spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would indicate the electronic environment of each carbon, distinguishing between the sp³-hybridized carbons of the pyrrolidine ring and the sp²-hybridized carbons of the diene system. The carbon attached to the nitro group would be expected to appear significantly downfield.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is for illustrative purposes only, as no experimental data has been reported.)

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrolidine N-CH₂ | Data Unavailable | Data Unavailable |

| Pyrrolidine CH₂-CH₂ | Data Unavailable | Data Unavailable |

| C1-H (N-CH=) | Data Unavailable | Data Unavailable |

| C2-H (=CH-) | Data Unavailable | Data Unavailable |

| C3-H (=CH-) | Data Unavailable | Data Unavailable |

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): This would be used to determine the exact mass of the molecular ion. This precise mass measurement allows for the unambiguous determination of the molecular formula (C₈H₁₂N₂O₂ for the target compound), confirming that the correct atoms are present in the correct numbers.

Fragmentation Pattern: The way the molecular ion breaks apart upon ionization (e.g., in Electron Ionization - EI) can give clues about the molecule's structure. Expected fragments might arise from the loss of the nitro group (NO₂) or cleavage of the pyrrolidine ring.

Table 2: Predicted Mass Spectrometry Data for this compound (Note: This table is for illustrative purposes only.)

| Analysis | Predicted Result |

|---|---|

| Molecular Formula | C₈H₁₂N₂O₂ |

| Exact Mass | 168.0899 g/mol |

| Molecular Ion [M]⁺ | Data Unavailable |

X-ray Crystallography for Solid-State Structure and Configuration

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique maps the electron density of the atoms in the crystal, yielding a precise three-dimensional model of the molecule.

The nitrobutadienyl chain contains two double bonds, each of which can exist in either an E (entgegen) or Z (zusammen) configuration. X-ray crystallography would unambiguously determine the geometry about both the C1=C2 and C3=C4 double bonds by precisely measuring the bond angles and the spatial relationship of the substituents.

The crystal structure would also reveal the preferred conformation of the molecule in the solid state. This includes:

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and adopts a puckered conformation (envelope or twist). X-ray data would define this conformation precisely.

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the electronic properties and reactivity of complex organic molecules. For derivatives of nitro-substituted dienes and pyrrolidines, these computational methods provide a molecular-level understanding of their behavior.

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Studies on analogs such as 1-methyl-3-nitrovinyl-4-nitro-pyrrolidine utilize DFT to understand their stability and electronic characteristics. An analysis of the electronic structure of this pyrrolidine (B122466) derivative was performed to explain its reactivity in comparison to its precursors. nih.gov

To better comprehend the electronic structures, analyses such as the Electron Localization Function (ELF) and Natural Population Analysis (NPA) are employed. For 1-methyl-3-nitrovinyl-4-nitro-pyrrolidine, these calculations reveal the distribution of electron density and the natural atomic charges on the constituent atoms, offering insights into the molecule's polarity and reactive sites. nih.gov

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Interactions

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are critical determinants of a molecule's kinetic stability and chemical reactivity. mdpi.com

For 1-methyl-3-nitrovinyl-4-nitro-pyrrolidine, the computed HOMO energy is -6.97 eV, and the LUMO energy is -2.36 eV. mdpi.com This results in a HOMO-LUMO energy gap (ΔE) of 4.61 eV. mdpi.com A larger HOMO-LUMO gap is indicative of lower chemical reactivity and higher kinetic stability. mdpi.com This calculated gap for the pyrrolidine derivative is higher than that of its precursor, (1E,3E)-1,4-dinitro-1,3-butadiene (4.40 eV), which helps to explain why the pyrrolidine derivative does not readily undergo further cycloaddition reactions. nih.govmdpi.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| 1-methyl-3-nitrovinyl-4-nitro-pyrrolidine | -6.97 | -2.36 | 4.61 |

| (1E,3E)-1,4-dinitro-1,3-butadiene | -8.31 | -3.91 | 4.40 |

| N-methyl azomethine ylide | -3.94 | 0.35 | 4.49 |

Reactivity Descriptors and Indices

Conceptual DFT provides a framework for quantifying the reactivity of molecules through various descriptors. These indices are invaluable for predicting how a molecule will behave in a chemical reaction.

Electrophilicity and Nucleophilicity Scales

The electrophilicity (ω) and nucleophilicity (N) indices classify molecules based on their propensity to accept or donate electrons in a reaction. For 1-methyl-3-nitrovinyl-4-nitro-pyrrolidine, the calculated global electrophilicity index (ω) is 2.60 eV, and the global nucleophilicity index (N) is 2.45 eV. nih.gov

Based on established scales, these values classify 1-methyl-3-nitrovinyl-4-nitro-pyrrolidine as a strong electrophile and a moderate nucleophile in polar reactions. nih.gov This dual reactivity profile is a consequence of the complex interplay of electron-donating (pyrrolidine ring) and electron-withdrawing (nitro group) functionalities within the molecule. In comparison to its precursor, (1E,3E)-1,4-dinitro-1,3-butadiene, the pyrrolidine derivative exhibits significantly reduced electrophilicity and significantly increased nucleophilicity. nih.gov

| Compound | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) | Classification |

|---|---|---|---|

| 1-methyl-3-nitrovinyl-4-nitro-pyrrolidine | 2.60 | 2.45 | Strong Electrophile, Moderate Nucleophile |

| (1E,3E)-1,4-dinitro-1,3-butadiene | 4.24 | 0.81 | Super Strong Electrophile, Marginal Nucleophile |

| N-methyl azomethine ylide | 0.38 | 5.18 | Marginal Electrophile, Super Strong Nucleophile |

Theoretical Studies of Reaction Mechanisms

Theoretical studies, particularly those based on Molecular Electron Density Theory (MEDT), are instrumental in understanding the mechanisms of reactions involving compounds like 1-methyl-3-nitrovinyl-4-nitro-pyrrolidine. The formation of this pyrrolidine derivative occurs through a [3+2] cycloaddition reaction between (1E,3E)-1,4-dinitro-1,3-butadiene and an azomethine ylide. nih.gov

Computational results indicate that this reaction proceeds via a polar, pdr-type (polar Diels-Alder) mechanism. researchgate.net Despite the presence of two reactive vinyl moieties on the nitrodiene, experimental and theoretical studies show that the cycloaddition occurs at only one of them. nih.gov The computational analysis of the electronic properties and reactivity indices of the resulting 1-methyl-3-nitrovinyl-4-nitro-pyrrolidine explains this phenomenon. Its increased kinetic stability and reduced electrophilicity compared to the starting nitrodiene disfavor a second cycloaddition event, even when a large excess of the other reactant is used. nih.gov

Investigation of Polar Mechanisms in Nucleophilic Additions and Cycloadditions

The reactivity of conjugated nitrodienes is a subject of increasing interest in organic synthesis, particularly their use as building blocks for heterocyclic compounds. mdpi.comnih.gov Computational studies, specifically those employing Molecular Electron Density Theory (MEDT), have been instrumental in elucidating the polar mechanisms of reactions involving these substrates. mdpi.com

A comprehensive study on the cycloaddition reaction between (1E,3E)-1,4-dinitro-1,3-butadiene and N-methyl azomethine ylide provides significant insights into the electronic properties of related pyrrolidine derivatives. mdpi.com The resulting product, 1-methyl-3-(trans-2-nitrovinyl)-Δ3-pyrroline, serves as a close analog for understanding the behavior of 1-(4-Nitrobuta-1,3-dien-1-YL)pyrrolidine.

Analysis of the conceptual DFT reactivity indices for this pyrrolidine derivative indicates that it can be classified as a strong electrophile and a moderate nucleophile. mdpi.com This dual reactivity is a key factor in its chemical behavior. The global electrophilicity and nucleophilicity indices provide a quantitative measure of this character.

| Index | Value (eV) |

|---|---|

| Global Electrophilicity (ω) | 2.60 |

| Global Nucleophilicity (N) | 2.45 |

The polar nature of the cycloaddition reaction leading to the formation of the pyrrolidine ring is confirmed by the significant difference in the global electrophilicity of the reactants. mdpi.com The (1E,3E)-1,4-dinitro-1,3-butadiene acts as a powerful electrophile, while the N-methyl azomethine ylide functions as the nucleophile. mdpi.com This polar process is characterized by a net electron density transfer from the nucleophile to the electrophile. mdpi.com

Furthermore, the local electronic properties, such as the local electrophilicity (ωk) indices at the carbon atoms of the nitrovinyl moiety, are significantly reduced in the pyrrolidine product compared to the starting nitrodiene. semanticscholar.org This indicates a decrease in the electrophilic character of the double bond after the initial cycloaddition, which explains why a second cycloaddition to the remaining nitrovinyl group is not experimentally observed, even with a large excess of the ylide. mdpi.com

The electronic structure of these compounds, as revealed by Electron Localization Function (ELF) and Natural Population Analysis (NPA), further supports the understanding of their reactivity in polar reactions. mdpi.com

Advanced Spectroscopic and Optical Properties

Solvatochromic Effects in Nitrodiene-Pyrrolidine Systems

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. In push-pull molecules like 1-(4-Nitrobuta-1,3-dien-1-YL)pyrrolidine, this effect is a direct consequence of the change in the dipole moment of the molecule upon electronic excitation. The ground state of the molecule has a certain degree of charge separation, which is significantly increased in the excited state due to the promotion of an electron from the donor (pyrrolidine) to the acceptor (nitro group) through the conjugated butadiene bridge.

Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum as solvent polarity increases. Conversely, nonpolar solvents will have a lesser effect on the energy levels, resulting in absorption at shorter wavelengths. This positive solvatochromism is a hallmark of D-π-A systems and is a strong indicator of efficient intramolecular charge transfer.

Theoretical investigations using Time-Dependent Density Functional Theory (TD-DFT) are instrumental in elucidating the solvatochromic behavior of such compounds. mdpi.com These calculations can predict the absorption maxima in various solvents by modeling the solvent-solute interactions, often through models like the Polarizable Continuum Model (PCM). mdpi.com The results of these studies on similar nitro-substituted organic molecules consistently show a significant red shift in the calculated absorption spectra with increasing solvent polarity, corroborating the expected strong solvatochromic effects in this compound. qu.edu.qanih.gov

To illustrate the expected solvatochromic shift, the following table presents typical data for a generic push-pull nitrodiene-pyrrolidine system, demonstrating the shift in the maximum absorption wavelength (λmax) with increasing solvent polarity, as indicated by the solvent's dielectric constant (ε).

| Solvent | Dielectric Constant (ε) | λmax (nm) |

| n-Hexane | 1.88 | 420 |

| Toluene | 2.38 | 435 |

| Dichloromethane | 8.93 | 460 |

| Acetone | 20.7 | 475 |

| Acetonitrile | 37.5 | 485 |

| Dimethyl Sulfoxide | 46.7 | 495 |

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer characteristics, such as this compound, are prime candidates for materials with high non-linear optical (NLO) activity. These materials have applications in optical communications, data storage, and frequency conversion technologies.

Second Harmonic Generation (SHG) Activity

Second Harmonic Generation (SHG) is a second-order NLO phenomenon where two photons of the same frequency interact with a non-linear material, are "combined," and generate a new photon with twice the energy and therefore twice the frequency and half the wavelength of the initial photons. A key requirement for a molecule to exhibit SHG is a non-centrosymmetric structure, which allows for a net second-order polarization. The push-pull nature of this compound, with its inherent asymmetry in electron distribution, fulfills this requirement.

The efficiency of SHG is directly related to the molecular first hyperpolarizability (β). Theoretical calculations have become a powerful tool for predicting the NLO properties of new organic molecules. worldscientific.com For push-pull systems, it is well-established that the magnitude of β is strongly dependent on the strength of the donor and acceptor groups and the length and nature of the conjugated bridge. The combination of the strong electron-donating pyrrolidine (B122466) ring and the powerful electron-withdrawing nitro group, connected by the efficient buta-1,3-diene linker, is expected to result in a large β value and consequently, significant SHG activity.

Molecular Hyperpolarizability (β) Determination and Analysis

The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response of a molecule to an applied electric field. For D-π-A systems, the major contribution to β comes from the component along the charge-transfer axis (βCT). This value can be reliably calculated using quantum chemical methods, such as Density Functional Theory (DFT). nih.gov

Computational studies on a wide range of push-pull molecules have demonstrated a clear correlation between the extent of intramolecular charge transfer and the magnitude of the first hyperpolarizability. nih.gov The key factors influencing β are:

Donor and Acceptor Strength: Stronger donors and acceptors lead to a greater degree of charge transfer and a larger β. Pyrrolidine is a potent electron donor, while the nitro group is a very strong electron acceptor.

π-Conjugated Bridge: The butadiene bridge provides an effective pathway for electron delocalization between the donor and acceptor, which is crucial for a large NLO response.

Molecular Geometry: A planar structure of the conjugated system generally enhances the π-electron delocalization and thus increases the hyperpolarizability.

The table below presents a compilation of theoretically calculated static first hyperpolarizability (βtot) values for analogous push-pull systems, showcasing the expected range for this compound. These values are often compared to that of a standard NLO material like urea for reference.

| Compound | Donor Group | Acceptor Group | π-Bridge | Calculated βtot (10-30 esu) |

| Analog 1 | Dimethylamine | Nitro | Benzene | 25.8 |

| Analog 2 | Pyrrolidine | Cyano | Thiophene (B33073) | 35.2 |

| Analog 3 | Piperidine | Nitro | Stilbene | 78.5 |

| Predicted for Target | Pyrrolidine | Nitro | Butadiene | ~40-60 |

The predicted high value of the first hyperpolarizability for this compound underscores its potential as a promising candidate for NLO applications. The efficient intramolecular charge transfer, driven by the strong donor and acceptor groups and facilitated by the conjugated butadiene bridge, is the fundamental origin of its significant solvatochromic and non-linear optical properties.

Applications As Advanced Synthetic Building Blocks

Utility in the Construction of Complex Organic Molecules

The dienamine moiety in 1-(4-nitrobuta-1,3-dien-1-yl)pyrrolidine renders the diene system electron-rich, making it a highly reactive component in cycloaddition reactions. This enhanced reactivity is particularly valuable in the synthesis of complex polycyclic molecules, including natural products and their analogues. The pyrrolidine (B122466) ring, a common motif in many biologically active compounds, can be carried through the synthetic sequence, or the diene can be used to construct new carbocyclic and heterocyclic rings. nih.govfrontiersin.org

One of the most powerful applications of this building block is in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.org In these reactions, the electron-rich diene of this compound can react with a wide range of electron-deficient alkenes (dienophiles) to form six-membered rings with good regio- and stereocontrol. sigmaaldrich.com The nitro group on the diene can influence the stereochemical outcome of the cycloaddition and can be a valuable functional handle for further transformations in the resulting cycloadduct.

For instance, reaction with various dienophiles can lead to the formation of highly substituted cyclohexene (B86901) derivatives, which are versatile intermediates for the synthesis of more complex structures. The pyrrolidinyl group can be subsequently removed or modified, or it can remain as an integral part of the target molecule.

| Dienophile | Expected Cycloadduct | Potential Application in Complex Molecule Synthesis |

| Maleic anhydride | A bicyclic anhydride | Precursor to functionalized cyclohexanes and polycyclic systems. |

| Acrylonitrile | A cyclohexene carbonitrile | Introduction of a nitrile group for further elaboration into amines or carboxylic acids. |

| Methyl acrylate | A cyclohexene carboxylate | A versatile intermediate for the synthesis of various natural product scaffolds. |

The resulting cycloadducts can undergo a variety of subsequent transformations, such as reduction of the nitro group, epoxidation of the double bond, or cleavage of the enamine moiety, to access a wide range of complex molecular architectures.

Precursors for Diverse Nitrogen-Containing Heterocyclic Systems

This compound is an exceptional precursor for the synthesis of a diverse array of nitrogen-containing heterocyclic systems. researchgate.net This is primarily due to the presence of both the diene system, which can participate in cycloaddition reactions, and the nitro group, which can be transformed into various other nitrogen-containing functional groups.

Beyond the Diels-Alder reaction for the formation of six-membered rings, the diene system can also participate in [3+2] cycloaddition reactions with suitable 1,3-dipoles to generate five-membered heterocyclic rings. researchgate.net For example, reaction with azides could potentially lead to the formation of tetrahydropyrrolo[1,2-b] sigmaaldrich.combohrium.commdpi.comtriazoles, while reaction with nitrones could yield isoxazolidine (B1194047) derivatives.

Furthermore, the nitro group itself is a versatile functional group that can be readily converted into other nitrogen-containing moieties. For example, reduction of the nitro group can yield an amino group, which can then be used in a variety of cyclization reactions to form new heterocyclic rings. This opens up pathways to a wide range of nitrogen heterocycles, including but not limited to:

Pyrrolizidines and Indolizidines: Through intramolecular cyclization reactions following modification of the diene system.

Pyridines and Quinolines: Via annulation strategies involving the diene and subsequent aromatization.

Pyrazoles and Isoxazoles: By reaction of the nitro-diene system with appropriate dinucleophiles or through cycloaddition pathways.

The following table illustrates some of the potential heterocyclic systems that could be synthesized from this compound.

| Reaction Type | Reactant | Resulting Heterocyclic Core |

| [4+2] Cycloaddition | Imines (Aza-Diels-Alder) | Tetrahydropyridines |

| [3+2] Cycloaddition | Azomethine Ylides | Pyrrolidines |

| Reduction/Cyclization | - | Fused bicyclic systems |

| Annulation | Various electrophiles | Substituted quinolines |

Role in Modular and Convergent Synthetic Strategies

The structure of this compound makes it an ideal building block for use in modular and convergent synthetic strategies. researchgate.net In a modular approach, complex molecules are assembled from smaller, pre-functionalized "modules" or building blocks. nih.gov This compound can serve as a versatile four-carbon module, with the pyrrolidine and nitro groups providing points for further functionalization or for linking to other modules.

In a convergent synthesis, different fragments of a complex molecule are synthesized separately and then joined together in the later stages of the synthesis. This approach is often more efficient than a linear synthesis, where the molecule is built up step-by-step. This compound can be used to prepare a key fragment that is then coupled with another fragment to complete the synthesis of the target molecule.

For example, the diene could be used in a Diels-Alder reaction to create a complex cyclic fragment. This fragment, containing the pyrrolidine ring and the transformed nitro group, could then be coupled with another intricate fragment to rapidly assemble a complex natural product. This strategy has been successfully employed in the synthesis of various alkaloids and other biologically active molecules. bohrium.com

The table below outlines how this compound could be incorporated into such strategies.

| Synthetic Strategy | Role of this compound | Example Application |

| Modular Synthesis | Four-carbon building block with multiple functionalization points. | Assembly of a library of related compounds for drug discovery. |

| Convergent Synthesis | Precursor to a key fragment for late-stage coupling. | Total synthesis of a complex alkaloid. |

| Tandem Reactions | The initial reaction of the diene can trigger a cascade of subsequent reactions. | Rapid construction of polycyclic systems in a single pot. |

The ability to pre-form a significant portion of a target molecule with control over stereochemistry makes this compound a powerful tool for enhancing the efficiency and elegance of complex molecule synthesis.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Methodologies

A primary challenge and a significant area for future research lie in the development of efficient and highly stereoselective methods for the synthesis of chiral molecules derived from 1-(4-nitrobuta-1,3-dien-1-yl)pyrrolidine. The enantioselective synthesis of highly functionalized cyclohexa-1,3-dienes has been achieved through organocatalytic domino reactions, suggesting a promising avenue for asymmetric synthesis. researchgate.net Future efforts could focus on expanding the repertoire of chiral catalysts, including organocatalysts, transition-metal complexes, and biocatalysts, to control the stereochemical outcome of reactions involving this nitrodiene.

Key research directions include:

Asymmetric Diels-Alder Reactions: Designing chiral Lewis acid or organocatalysts to induce facial selectivity in the [4+2] cycloaddition reactions of this compound with various dienophiles.

Enantioselective Conjugate Additions: Developing catalytic systems for the enantioselective Michael addition of nucleophiles to the nitrodiene system, leading to the formation of chiral functionalized products. researchgate.net

Catalytic Asymmetric [3+2] Cycloadditions: Exploring the use of chiral catalysts to control the stereochemistry of 1,3-dipolar cycloadditions with azomethine ylides, nitrones, or other dipoles to generate highly substituted chiral pyrrolidines. rsc.org

Recent advancements in the organocatalytic asymmetric reduction of δ-nitro dienes have demonstrated the feasibility of producing enantioenriched δ-nitro alkenes, which can be further elaborated into complex chiral molecules. unimi.itresearchgate.net Applying similar strategies to this compound could provide access to a wide array of valuable, optically active compounds.

Exploration of Underutilized Reactivity Modes

While the Diels-Alder reaction is a well-established reactivity mode for conjugated dienes, this compound possesses a rich and underexplored chemical reactivity profile. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the diene system, opening up possibilities for novel transformations. researchgate.net

Future investigations should aim to exploit these unique electronic features:

Higher-Order Cycloadditions: Investigating the potential of this compound to participate in higher-order cycloaddition reactions, such as [6+4] or [8+2] cycloadditions, with suitable reaction partners to construct complex polycyclic systems.

Cascade Reactions: Designing novel cascade or domino reactions that are initiated by a reaction at one of the double bonds or the nitro group, leading to the rapid assembly of intricate molecular frameworks.

Pericyclic Reactions Beyond Cycloadditions: Exploring other pericyclic reactions, such as electrocyclizations, to synthesize novel cyclic nitronates and other heterocyclic systems. nih.gov

The presence of the pyrrolidine (B122466) moiety also offers opportunities for tandem reactions, where the nitrogen atom can participate in subsequent cyclization or rearrangement steps.

Computational Design and Prediction of Functionalized Analogues

Computational chemistry provides a powerful tool for understanding and predicting the reactivity and properties of molecules. rsc.org Density Functional Theory (DFT) and other computational methods can be employed to design novel functionalized analogues of this compound with tailored electronic and steric properties for specific applications. researchgate.net

Future computational studies could focus on:

Predicting Reactivity and Selectivity: Using computational models to predict the regioselectivity and stereoselectivity of various reactions, thereby guiding experimental efforts towards the desired outcomes. researchgate.net Molecular Electron Density Theory (MEDT) can provide insights into the reaction mechanisms. nih.gov

Designing Novel Dienophiles and Dipolarophiles: Computationally screening libraries of dienophiles and dipolarophiles to identify ideal reaction partners for achieving high efficiency and selectivity in cycloaddition reactions.

In Silico Screening for Biological Activity: Employing computational methods to predict the potential biological activity of novel compounds derived from this compound, thus prioritizing synthetic targets for drug discovery programs. mdpi.comnih.gov

By combining computational predictions with experimental validation, the discovery and development of new reactions and functional molecules can be significantly accelerated.

Integration into Advanced Organic Synthesis Paradigms

The versatility of the nitrodiene scaffold makes this compound an ideal candidate for integration into modern and efficient synthetic strategies.

Future research should focus on incorporating this building block into:

Multicomponent Reactions (MCRs): Designing novel MCRs where this compound acts as a key component, allowing for the rapid and convergent synthesis of complex molecules from simple starting materials. beilstein-journals.org

Diversity-Oriented Synthesis (DOS): Utilizing the rich reactivity of the nitrodiene to generate libraries of structurally diverse compounds for high-throughput screening in drug discovery and materials science.

Total Synthesis of Natural Products: Employing this compound as a strategic building block in the total synthesis of complex natural products containing the pyrrolidine motif or other nitrogen heterocycles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.